molecular formula C12H14ClN B13311660 (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine

(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine

Cat. No.: B13311660
M. Wt: 207.70 g/mol
InChI Key: JEHXYBOREKZSQH-UHFFFAOYSA-N
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Description

(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine is a secondary amine characterized by a but-3-yn-2-yl group (a four-carbon alkyne chain) and a benzyl substituent with a 4-chloro-3-methylphenyl moiety. The molecular formula is C₁₂H₁₃ClN, with a molecular weight of 206.69 g/mol. Its structure combines the electronic effects of an alkyne triple bond and the steric/electronic contributions of a di-substituted aromatic ring (chloro and methyl groups at positions 4 and 3, respectively).

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]but-3-yn-2-amine

InChI

InChI=1S/C12H14ClN/c1-4-10(3)14-8-11-5-6-12(13)9(2)7-11/h1,5-7,10,14H,8H2,2-3H3

InChI Key

JEHXYBOREKZSQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(C)C#C)Cl

Origin of Product

United States

Preparation Methods

Route A: Synthesis via Nucleophilic Substitution and Alkynylation

Step 1: Preparation of the Aromatic Methylamine Intermediate

  • Starting Material: 4-chloro-3-methylbenzyl chloride or related derivatives.
  • Reaction: Nucleophilic substitution with ammonia or primary amines to form the methylamine derivative.
  • Conditions: Reflux in polar solvents like ethanol or methanol, often with a base such as potassium carbonate to facilitate substitution.

Step 2: Alkynylation of the Aromatic Methylamine

  • Reagents: But-3-yn-2-yl halide or a protected form such as but-3-yn-2-yl bromide or iodide.
  • Reaction: Nucleophilic substitution of the aromatic methylamine with the but-3-yn-2-yl halide.
  • Conditions: Use of a strong base (e.g., sodium hydride or potassium tert-butoxide) in an aprotic solvent like DMF or THF at low temperature to promote SN2 reactions.

Data Table 1: Typical Reaction Conditions for Route A

Step Reagents Solvent Temperature Yield References
Aromatic methylamine formation NH₃ or primary amines Ethanol or methanol Reflux ~85% Based on standard aromatic amine synthesis
Alkynylation But-3-yn-2-yl halide THF or DMF 0°C to room temperature 70–80% Literature on alkynylation reactions

Route B: Synthesis via Cross-Coupling and Functional Group Transformation

Step 1: Synthesis of the Aromatic Methyl Intermediate

  • Starting Material: 4-chloro-3-methylphenyl derivatives, synthesized via electrophilic aromatic substitution or chloromethylation.
  • Reaction: Conversion to a methylamine derivative through reductive amination or nucleophilic substitution.

Step 2: Formation of the But-3-yn-2-ylamine Moiety

  • Reagents: Terminal alkyne (but-3-yn-2-ol or related precursor), activated via deprotonation with n-BuLi.
  • Reaction: Cross-coupling with the aromatic methylamine intermediate using palladium-catalyzed Sonogashira coupling.

Step 3: Final Functionalization

  • Conditions: Purification and possible deprotection steps to yield the target compound.

Data Table 2: Cross-Coupling Synthesis Parameters

Step Reagents Catalyst Solvent Temperature Yield References
Sonogashira coupling Terminal alkyne + aryl halide Pd(PPh₃)₄ Toluene or DMF Reflux 65–75% Patents and literature on aromatic-alkyne coupling

Specific Patent and Literature Insights

  • US Patent US10696657B2 describes advanced methods for synthesizing compounds similar to this amine, involving intermediates like palladium-catalyzed cross-couplings, and conditions optimized for large-scale production. The patent emphasizes the use of palladium catalysts with phosphine ligands, base-mediated reactions , and solvent systems like toluene or dimethylformamide (DMF) under inert atmospheres to prevent side reactions.

  • Chemical synthesis literature indicates that alkynylation reactions often employ nucleophilic substitution of alkynyl halides with amines, with reaction conditions tailored to optimize yield and minimize by-products.

  • Alternative methods include reductive amination of aldehyde intermediates with terminal alkynes, which can be performed under mild conditions with catalytic hydrogenation or hydride reagents.

Summary of Recommended Protocols

Method Key Reagents Major Conditions Typical Yield Remarks
Nucleophilic substitution + Alkynylation Aromatic methylamine derivatives + but-3-yn-2-yl halide Reflux in polar aprotic solvents, base present 70–80% Suitable for small to medium scale
Palladium-catalyzed Cross-Coupling Aromatic halides + terminal alkynes Reflux in toluene/DMF, inert atmosphere 65–75% Scalable, high selectivity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine can undergo oxidation reactions, particularly at the alkyne group. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium or platinum catalyst under mild pressure.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) logP (Predicted) Notable Features
Target Compound C₁₂H₁₃ClN But-3-yn-2-yl, 4-chloro-3-methylbenzyl 206.69 ~3.2* Alkyne for click chemistry; dual aromatic substitution
3-(4-Chlorophenyl)butan-2-ylamine C₁₁H₁₆ClN Saturated butan-2-yl, 4-chlorophenyl 197.70 2.74 Saturated chain; lacks methyl on aromatic ring
(4-Chlorophenyl)methylamine C₁₂H₁₈ClN Branched 3-methylbutan-2-yl, 4-chlorobenzyl 211.73 ~3.5 Steric hindrance from branched alkyl; single chloro substitution
4-(4-Chlorophenyl)but-3-yn-2-amine C₁₀H₁₀ClN But-3-yn-2-yl, 4-chlorophenyl 179.65 2.74 Alkyne present; lacks 3-methyl on aromatic ring
Tert-butyl[(4-chloro-3-methylphenyl)methyl]amine C₁₂H₁₈ClN Tert-butyl, 4-chloro-3-methylbenzyl 211.73 ~3.8 Bulky tert-butyl group; dual aromatic substitution

*Predicted logP for the target compound is higher than analogs with single aromatic substitution due to the lipophilic 3-methyl group .

Analytical and Spectroscopic Data

  • Collision Cross-Section (CCS) : Structural analogs with saturated chains (e.g., 3-(4-chlorophenyl)butan-2-ylamine ) exhibit lower CCS values in mass spectrometry due to reduced rigidity. The target compound’s alkyne likely increases CCS via extended conformation .

Biological Activity

The compound (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine , also known as N-(4-chloro-3-methylphenyl)methylbut-3-yn-2-amine , is a chemical entity that has attracted attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

C12H14ClN\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}

This structure features a butynyl group attached to a chlorinated aromatic amine, which is significant for its biological interactions.

Biological Activity Overview

Research has suggested that compounds similar to This compound exhibit various biological activities, particularly antiproliferative effects against cancer cell lines. The following sections detail these findings.

Antiproliferative Activity

  • In Vitro Studies :
    • The antiproliferative activity of related compounds has been assessed against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
    • For example, a study indicated that certain derivatives exhibited IC50 values ranging from 46 nM to 560 nM against MCF-7 cells, demonstrating significant growth inhibition .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was observed through flow cytometry analysis and confocal microscopy studies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of related compounds. Key findings include:

  • Substituent Effects : The presence of specific substituents on the aromatic ring significantly influences antiproliferative potency. For instance, meta-substitution patterns have been correlated with enhanced activity .
CompoundIC50 (nM)Cell Line
Compound 146MCF-7
Compound 2560HeLa
Compound 37.3U937

Case Studies

Several studies have focused on similar compounds with structural similarities to This compound :

  • Case Study 1: Triazole Derivatives :
    • Research on triazole derivatives showed promising results in inhibiting cancer cell growth through similar mechanisms as hypothesized for the target compound. These triazoles were found to disrupt microtubule dynamics effectively .
  • Case Study 2: Phenoxy Substituted Compounds :
    • A series of phenoxy-substituted compounds were evaluated for their antiproliferative activities, revealing that modifications at the phenyl ring can enhance or diminish activity depending on the substituent's nature and position .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-chloro-3-methylbenzyl chloride with but-3-yn-2-amine in the presence of a base (e.g., K₂CO₃) under inert conditions. Solvent choice (e.g., THF or DMF) and temperature (40–60°C) influence reaction efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS. The electron-withdrawing chloro and methyl groups on the aryl ring may reduce nucleophilicity, requiring longer reaction times .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons, with the alkyne proton (but-3-yn-2-yl) appearing as a triplet near δ 2.5–3.0 ppm. Aromatic protons (4-chloro-3-methylphenyl) show splitting patterns between δ 6.8–7.5 ppm .
  • FTIR : Alkyne C≡C stretch (~2100 cm⁻¹) and N-H bending (~1600 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves bond lengths and angles, particularly the amine-aryl and alkyne geometry .

Advanced Research Questions

Q. How do reaction conditions influence yield and purity in the synthesis of this compound?

  • Methodological Answer :

  • Temperature : Elevated temperatures (>60°C) may promote side reactions (e.g., alkyne dimerization). Controlled heating (40–50°C) optimizes yield .
  • Catalysts : Transition metals (e.g., CuI) can enhance coupling efficiency but require rigorous post-synthesis removal to avoid contamination .
  • Data Contradictions : Conflicting purity reports may arise from residual solvents or unreacted starting materials. Use HPLC with UV detection (λ = 254 nm) to quantify impurities .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Tools like AutoDock Vina model binding affinities to receptors (e.g., serotonin transporters). The 4-chloro-3-methylphenyl group may enhance hydrophobic interactions, while the alkyne moiety influences steric effects .
  • MD Simulations : GROMACS or AMBER simulate dynamic binding behavior, assessing stability of ligand-receptor complexes over time. Parameters like RMSD and binding free energy (MM-PBSA) validate predictions .

Q. How can researchers resolve contradictions in pharmacological activity data?

  • Methodological Answer :

  • Dose-Response Analysis : Use IC₅₀/EC₅₀ assays to establish potency thresholds. Discrepancies may arise from assay conditions (e.g., pH, co-solvents) affecting compound stability .
  • Metabolite Profiling : LC-MS identifies degradation products or active metabolites that might explain variability in receptor modulation .
  • Receptor Selectivity : Compare binding across isoforms (e.g., GPCR subtypes) using radioligand displacement assays. The chloro-methyl substitution pattern may confer selectivity for specific subtypes .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

  • Methodological Answer :

  • Crystal Growth : The compound’s flexibility (amine-aryl and alkyne rotamers) complicates crystallization. Use slow vapor diffusion with dichloromethane/hexane mixtures to improve crystal quality .
  • Disorder Modeling : Alkyne and methyl groups may exhibit positional disorder. Refinement in SHELXL with anisotropic displacement parameters improves accuracy .
  • Hydrogen Bonding : Weak N-H⋯Cl or C-H⋯π interactions influence packing. Compare Hirshfeld surfaces (CrystalExplorer) to analyze intermolecular forces .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
¹H NMR (CDCl₃)δ 2.5–3.0 (m, 1H, alkyne), δ 7.2–7.4 (m, 3H, aromatic), δ 3.7 (s, 2H, CH₂N)
FTIR2100 cm⁻¹ (C≡C), 1600 cm⁻¹ (N-H bend), 750 cm⁻¹ (C-Cl)

Table 2 : Optimization of Synthetic Parameters

ParameterEffect on Yield/PurityReference
Temperature>60°C reduces yield (side reactions); 40–50°C optimal
SolventDMF increases reaction rate but complicates purification; THF preferred

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